Molecular Weight Differentiation vs. Quinoxaline Analog (CAS 2097923-02-7)
The target compound exhibits a molecular weight of 396.49 g mol⁻¹, which is 33.09 g mol⁻¹ heavier than its closest commercially catalogued analog, (3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone (MW = 363.42 g mol⁻¹) . This mass increment directly reflects the replacement of the quinoxalin-6-yl group (C₈H₅N₂, 129.14 Da) with the 4-morpholinophenyl group (C₁₁H₁₄NO, 176.24 Da) .
| Evidence Dimension | Molecular Weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 396.49 |
| Comparator Or Baseline | (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone: 363.42 |
| Quantified Difference | +33.07 g mol⁻¹ (9.1% heavier) |
| Conditions | Calculated from molecular formula; standard atomic weights |
Why This Matters
A 9.1% molecular-weight increase significantly affects ligand efficiency metrics (LE, LLE) used in hit-to-lead prioritization, making the target compound a distinct SAR probe for morpholinophenyl-driven target engagement.
